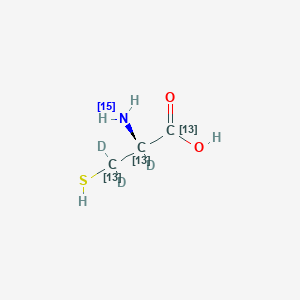

L-Cysteine-13C3,15N,d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C3H7NO2S |

|---|---|

分子量 |

128.15 g/mol |

IUPAC名 |

(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |

InChIキー |

XUJNEKJLAYXESH-UXVMDEDXSA-N |

異性体SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2] |

正規SMILES |

C(C(C(=O)O)N)S |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Applications in Quantitative Proteomics and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid, and its applications in advanced research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates a key signaling pathway where its application is pivotal.

Core Concepts: Understanding L-Cysteine-¹³C₃,¹⁵N,d₃

L-Cysteine-¹³C₃,¹⁵N,d₃ is a non-radioactive, heavy-isotope-labeled variant of the amino acid L-cysteine. In this molecule, three carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d or ²H). This labeling strategy results in a well-defined mass shift compared to its natural or "light" counterpart, making it an invaluable tool for mass spectrometry-based quantitative analysis.

Its primary application lies in its use as an internal standard or a tracer in metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By incorporating L-Cysteine-¹³C₃,¹⁵N,d₃ into the cellular proteome, researchers can accurately quantify changes in protein abundance, turnover, and post-translational modifications.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for L-Cysteine-¹³C₃,¹⁵N,d₃, compiled from various suppliers.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₄D₃¹⁵NO₂S | [1][2] |

| Molecular Weight | 128.15 g/mol | [1][2] |

| Labeled CAS Number | 1994304-88-9 | [1][2] |

| Unlabeled CAS Number | 52-90-4 | [1][2] |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (¹⁵N) | ≥99 atom % | |

| Isotopic Purity (D) | ≥97 atom % | [1] |

| Chemical Purity | ≥98% | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| Mass Shift (vs. light) | M+7 | Calculated |

Experimental Protocols: A Workflow for Quantitative Cysteine Redox Proteomics

The unique reactivity of the cysteine thiol group makes it a crucial player in redox signaling and a common target for drug development. The following protocol outlines a general workflow for a SILAC-based experiment to quantify changes in cysteine oxidation and protein abundance, which can be adapted for use with L-Cysteine-¹³C₃,¹⁵N,d₃.

Cell Culture and Metabolic Labeling (SILAC)

-

Media Preparation: Prepare two types of SILAC media for the cell line of interest: "light" medium containing standard L-cysteine and "heavy" medium where the standard L-cysteine is replaced with L-Cysteine-¹³C₃,¹⁵N,d₃. The media should be deficient in the amino acid to be labeled.

-

Cell Adaptation: Culture cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure near-complete incorporation of the labeled amino acid.

-

Experimental Treatment: Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., oxidative stressor, drug candidate), while the "light" population serves as the control.

-

Cell Harvesting: After treatment, harvest both cell populations.

Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration for both "light" and "heavy" lysates.

-

Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduction and Alkylation of Cysteine Residues:

-

To analyze the redox state of cysteines, a differential alkylation strategy is often employed. Initially, block the free, reduced cysteine thiols with a "light" alkylating agent like iodoacetamide (IAM).

-

Subsequently, reduce the reversibly oxidized cysteines (e.g., disulfides) using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Finally, alkylate the newly exposed thiol groups with a "heavy" isotopic version of the alkylating agent (e.g., ¹³C-labeled IAM).

-

-

Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.

-

Peptide Desalting and Fractionation: Desalt the peptide mixture using C18 columns. For complex samples, offline fractionation using techniques like high-pH reversed-phase chromatography can be performed to reduce sample complexity.

LC-MS/MS Analysis and Data Interpretation

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Data Analysis: Utilize specialized proteomics software to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled peptides. The ratio of heavy to light signals for a given peptide reflects the change in its abundance or modification state between the experimental and control conditions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The KEAP1-NRF2 Signaling Pathway: A Target for Cysteine-Reactive Compounds

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. KEAP1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[3][4] Modification of these cysteines leads to the stabilization and activation of NRF2, which then translocates to the nucleus to induce the expression of cytoprotective genes.[3] The use of isotopically labeled cysteine can help in quantifying the modification of specific KEAP1 cysteine residues upon treatment with NRF2 activators.

Caption: The KEAP1-NRF2 signaling pathway under oxidative stress.

Experimental Workflow for Quantitative Cysteine Proteomics

The following diagram illustrates a typical experimental workflow for the quantitative analysis of cysteine-containing peptides using stable isotope labeling.

Caption: A typical workflow for quantitative cysteine proteomics.

Applications in Drug Development

L-Cysteine-¹³C₃,¹⁵N,d₃ and similar isotopic labeling strategies are instrumental in various stages of drug development:

-

Target Engagement Studies: By labeling cysteine residues, researchers can determine if a drug candidate covalently binds to its intended cysteine-containing protein target within a complex cellular environment.

-

Mechanism of Action Studies: Understanding how a drug modulates cellular pathways often involves quantifying changes in protein expression and post-translational modifications. L-Cysteine-¹³C₃,¹⁵N,d₃ enables the precise measurement of these changes, providing insights into the drug's mechanism of action.

-

Pharmacokinetic and Metabolic Profiling: While less common for amino acids themselves, the principle of using stable isotopes is fundamental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug molecules.

-

Biomarker Discovery: Quantitative proteomics workflows using labeled amino acids can identify proteins that are differentially expressed or modified in response to a disease or drug treatment, leading to the discovery of potential biomarkers.

References

- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]

- 3. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and experimental applications of the stable isotope-labeled amino acid, L-Cysteine-¹³C₃,¹⁵N,d₃. This molecule is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of cysteine metabolism and incorporation into proteins.

Core Chemical Properties

L-Cysteine-¹³C₃,¹⁵N,d₃ is an isotopically enriched form of the amino acid L-cysteine, where three carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with deuterium (d). This labeling strategy results in a significant mass shift, facilitating its distinction from its unlabeled counterpart in mass spectrometry-based analyses.

Quantitative Data Summary

The key quantitative properties of L-Cysteine-¹³C₃,¹⁵N,d₃ are summarized in the table below. These values are aggregated from major suppliers and are typical for research-grade material.

| Property | Value | References |

| Molecular Formula | HS¹³CD₂¹³CD(¹⁵NH₂)¹³COOH | [1] |

| Molecular Weight | 128.15 g/mol | [1] |

| Labeled CAS Number | 1994304-88-9 | [1] |

| Unlabeled CAS Number | 52-90-4 | [1] |

| Isotopic Purity (¹³C) | ≥97-99% | [1] |

| Isotopic Purity (¹⁵N) | ≥97-99% | [1] |

| Isotopic Purity (D) | ≥97-99% | [1] |

| Chemical Purity | ≥98% | [1] |

| Form | Solid | [1] |

| Storage Temperature | +2°C to +8°C, protect from light | [1] |

Experimental Applications and Protocols

L-Cysteine-¹³C₃,¹⁵N,d₃ is primarily utilized in two major research areas: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic flux analysis to trace the fate of cysteine in various biochemical pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled counterpart, such as L-Cysteine-¹³C₃,¹⁵N,d₃. After a specific experimental treatment, the protein lysates from the two populations are mixed, digested, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Caption: A generalized workflow for a SILAC experiment using L-Cysteine-¹³C₃,¹⁵N,d₃.

1. Media Preparation:

-

Prepare cysteine-deficient cell culture medium (e.g., DMEM or RPMI-1640 for SILAC).

-

For "light" medium, supplement with natural L-cysteine to a final concentration of approximately 0.2 mM.[2]

-

For "heavy" medium, supplement with L-Cysteine-¹³C₃,¹⁵N,d₃ to the same final concentration.

-

Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

2. Cell Adaptation:

-

Culture cells for at least five to six doublings in their respective "light" or "heavy" medium to ensure near-complete incorporation of the labeled amino acid.[2]

-

The incorporation efficiency can be verified by analyzing a small sample of protein lysate by mass spectrometry.

3. Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

4. Sample Preparation for Mass Spectrometry:

-

Harvest cells and prepare protein lysates.

-

Combine equal amounts of protein from the "light" and "heavy" cell populations.

-

Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).[2]

-

Digest the protein mixture into peptides using an enzyme such as trypsin.[2]

-

Desalt the resulting peptide mixture using a C18 column.[2]

5. LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

-

Specific precursor-to-product ion transitions (MRM/SRM) can be monitored for targeted quantification. For a peptide containing one L-Cysteine-¹³C₃,¹⁵N,d₃, the precursor ion will have a mass shift of +7 Da compared to its light counterpart.

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Metabolic Flux Analysis

Metabolic flux analysis using L-Cysteine-¹³C₃,¹⁵N,d₃ allows researchers to trace the metabolic fate of cysteine in various pathways. By monitoring the incorporation of the stable isotopes into downstream metabolites, it is possible to quantify the activity of these pathways under different physiological or pathological conditions.

1. Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3][4] Tracing the incorporation of labeled cysteine into the glutathione pool provides a direct measure of glutathione synthesis rates.

Caption: The two-step enzymatic synthesis of glutathione from its precursor amino acids.[3][4][5]

2. KEAP1-NRF2 Signaling Pathway: The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response. KEAP1 acts as a sensor of oxidative stress through reactive cysteine residues.[6] Under basal conditions, KEAP1 targets the transcription factor NRF2 for degradation. Upon exposure to oxidative stress, these cysteine residues are modified, leading to the stabilization and activation of NRF2, which then promotes the transcription of antioxidant genes, including those involved in glutathione synthesis.[7][8] L-Cysteine-¹³C₃,¹⁵N,d₃ can be used to study how cysteine availability and metabolism influence the activity of this pathway.

Caption: Simplified schematic of the KEAP1-NRF2 signaling pathway.[7][8][9]

1. Cell Culture and Labeling:

-

Culture cells in a medium containing a known concentration of L-Cysteine-¹³C₃,¹⁵N,d₃ for a specified period.

2. Metabolite Extraction:

-

Quench metabolic activity rapidly, for example, by washing cells with ice-cold phosphate-buffered saline (PBS) and adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Derivatization (Optional but Recommended for GC-MS):

-

For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility.

4. LC-MS/MS or GC-MS Analysis:

-

Analyze the extracted metabolites using a mass spectrometer.

-

For targeted analysis, monitor the specific mass-to-charge (m/z) ratios for L-Cysteine-¹³C₃,¹⁵N,d₃ and its expected downstream metabolites (e.g., ¹³C₃,¹⁵N-labeled glutathione). The expected mass shift for glutathione containing one labeled cysteine would be +4 Da (from the ¹³C₃ and ¹⁵N).

5. Data Analysis:

-

Determine the fractional enrichment of the stable isotopes in the metabolite pools to calculate metabolic flux rates.

Conclusion

L-Cysteine-¹³C₃,¹⁵N,d₃ is a versatile and indispensable tool for researchers investigating the complex roles of cysteine in cellular physiology and disease. Its application in SILAC proteomics provides a robust method for quantifying changes in protein expression, while its use as a tracer in metabolic flux analysis offers deep insights into the dynamics of key metabolic pathways. The protocols and information provided in this guide serve as a foundation for the design and execution of rigorous and informative experiments using this powerful stable isotope-labeled compound.

References

- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: L-Cysteine-¹³C₃,¹⁵N,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of isotopically labeled L-Cysteine-¹³C₃,¹⁵N,d₃. This stable isotope-labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise quantification and pathway analysis.

Understanding Isotopic Labeling

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. In the case of L-Cysteine-¹³C₃,¹⁵N,d₃, three carbon atoms are replaced with Carbon-13 (¹³C), the single nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with Deuterium (²H or D). This labeling results in a molecule with a greater mass than its unlabeled counterpart, allowing for its differentiation and quantification in complex biological samples using mass spectrometry.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the precise mass of the isotopes must be used for accurate calculation.

Standard L-Cysteine

The molecular formula for standard L-Cysteine is C₃H₇NO₂S.[1][2][3][4] Its molecular weight is approximately 121.16 g/mol .[4][5][6]

L-Cysteine-¹³C₃,¹⁵N,d₃

To calculate the molecular weight of the labeled compound, we substitute the atomic weights of the standard atoms with their corresponding stable isotopes.

Table 1: Atomic and Molecular Weight Data

| Component | Standard Atomic/Molecular Weight (Da) | Isotope | Isotopic Atomic Weight (Da) | Labeled Compound Molecular Formula | Calculated Monoisotopic Molecular Weight (Da) |

| L-Cysteine | 121.158 | - | - | C₃H₇NO₂S | - |

| Carbon | 12.011 (average) | ¹²C | 12.000000 | ||

| ¹³C | 13.003355[7][8] | ||||

| Hydrogen | 1.008 (average) | ¹H | 1.007825 | ||

| ²H (D) | 2.014102[9][10][11][12][13] | ||||

| Nitrogen | 14.007 (average) | ¹⁴N | 14.003074 | ||

| ¹⁵N | 15.000109[14][15][16][17] | ||||

| Oxygen | 15.999 (average) | ¹⁶O | 15.994915 | ||

| Sulfur | 32.06 (average) | ³²S | 31.972071 | ||

| L-Cysteine-¹³C₃,¹⁵N,d₃ | - | - | - | (¹³C)₃(¹²C)₀(¹H)₄(²H)₃(¹⁵N)₁(¹⁴N)₀(¹⁶O)₂(³²S)₁ | 128.082 |

The calculated monoisotopic molecular weight of L-Cysteine-¹³C₃,¹⁵N,d₃ is 128.082 Da .

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds like L-Cysteine-¹³C₃,¹⁵N,d₃ is typically performed using high-resolution mass spectrometry.

Methodology: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of L-Cysteine-¹³C₃,¹⁵N,d₃ is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte with minimal fragmentation.

-

Mass Analysis: The ions are then transferred to a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. These instruments have the capability to measure mass-to-charge ratios (m/z) with high accuracy and resolving power.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the labeled L-Cysteine.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion of L-Cysteine-¹³C₃,¹⁵N,d₃. The monoisotopic mass is determined from the m/z value of this peak, taking into account the mass of the added proton (1.007276 Da).

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of the isotopically labeled L-Cysteine.

References

- 1. chem.winthrop.edu [chem.winthrop.edu]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. L-Cysteine [webbook.nist.gov]

- 4. agscientific.com [agscientific.com]

- 5. acs.org [acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 9. Deuterium - Wikipedia [en.wikipedia.org]

- 10. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 11. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 12. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 13. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 15. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 17. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment of L-Cysteine-¹³C₃,¹⁵N,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of L-Cysteine with ¹³C₃, ¹⁵N, and d₃ isotopes. This heavily labeled amino acid is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification in complex biological systems. This document outlines the core principles of its synthesis, presents relevant quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Introduction to Isotopic Enrichment of L-Cysteine

Isotopically labeled L-Cysteine, particularly the multi-labeled variant L-Cysteine-¹³C₃,¹⁵N,d₃, serves as a stable, non-radioactive tracer for in vivo and in vitro studies. The incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (d or ²H) allows for the unambiguous detection and quantification of cysteine and its metabolic derivatives by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications for this labeled compound include:

-

Metabolic Flux Analysis (MFA): To quantitatively track the metabolic fate of cysteine and understand its contribution to various pathways, such as glutathione and taurine synthesis.

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it is used to accurately quantify changes in protein expression and turnover.

-

Drug Development: To study the effect of drug candidates on cysteine metabolism and related pathways, and as an internal standard for pharmacokinetic studies.

L-Cysteine-¹³C₃,¹⁵N,d₃ is commercially available from various suppliers, ensuring its accessibility for research purposes.

Quantitative Data

The following tables summarize the key quantitative specifications for commercially available L-Cysteine-¹³C₃,¹⁵N,d₃ and typical enrichment levels achieved in metabolic labeling experiments.

| Parameter | Specification | Source |

| Chemical Formula | HSCD₂CD(NH₂)COOH | [1][2] |

| Molecular Weight | 128.15 g/mol | [1][2] |

| Isotopic Purity | ||

| ¹³C Enrichment | 97-99% | [1] |

| ¹⁵N Enrichment | 97-99% | [1] |

| Deuterium (d₃) Enrichment | 97-99% | [1] |

| Chemical Purity | ≥98% | [1] |

| Storage Conditions | +2°C to +8°C, protect from light | [1][2] |

Table 1: Product Specifications for L-Cysteine-¹³C₃,¹⁵N,d₃.

| Parameter | Typical Value | Analytical Method |

| SILAC Labeling Efficiency in Cells | >95% | Mass Spectrometry |

| Protein Incorporation in E. coli | 98-100% | Mass Spectrometry |

| Interday Accuracy (Plasma Spiking) | ~97.3% | LC-MS/MS |

| Coefficient of Variation (CV) | < 5% | LC-MS/MS |

Table 2: Typical Quantitative Data in Isotopic Labeling Applications.[3]

Experimental Protocols

The production of L-Cysteine-¹³C₃,¹⁵N,d₃ is typically achieved through microbial fermentation using an auxotrophic Escherichia coli strain in a defined minimal medium supplemented with isotopically labeled precursors.

General Protocol for Isotopic Enrichment in E. coli

This protocol outlines the steps for producing triple-labeled L-Cysteine by culturing E. coli in a medium containing ¹³C-glucose, ¹⁵N-ammonium chloride, and deuterium oxide (D₂O).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

M9 minimal medium components

-

[U-¹³C₆]-glucose (as the sole carbon source)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Deuterium oxide (D₂O, ≥99%)

-

Trace elements solution

-

Vitamins solution (e.g., biotin, thiamin)

-

Appropriate antibiotics

-

Inducing agent (e.g., IPTG)

Procedure:

-

Adaptation to D₂O: Gradually adapt the E. coli strain to high concentrations of D₂O by sequential passaging in media with increasing D₂O content (e.g., 25%, 50%, 75%, 99%). This is crucial as high concentrations of D₂O can inhibit cell growth.[4]

-

Pre-culture Preparation: Inoculate a single colony into 5 mL of M9 minimal medium prepared with 99% D₂O, [U-¹³C₆]-glucose, and ¹⁵NH₄Cl. Grow overnight at the appropriate temperature.

-

Main Culture: Inoculate 1 L of the same labeled M9 medium with the overnight pre-culture.

-

Cell Growth: Incubate the culture at the optimal temperature with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

-

Induction: If using an inducible expression system for cysteine biosynthesis enzymes, add the inducer (e.g., IPTG) and continue cultivation for several hours.

-

Harvesting: Centrifuge the culture to pellet the cells.

-

Purification: The labeled L-Cysteine can be purified from the cell lysate or the culture supernatant, depending on the expression and export system used.

SILAC Protocol using Labeled L-Cysteine

This protocol describes the use of the produced L-Cysteine-¹³C₃,¹⁵N,d₃ in a typical SILAC experiment.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-cysteine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Cysteine (unlabeled)

-

"Heavy" L-Cysteine-¹³C₃,¹⁵N,d₃

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Protease and phosphatase inhibitors

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-deficient medium with either unlabeled L-Cysteine or L-Cysteine-¹³C₃,¹⁵N,d₃, respectively, along with dFBS and other necessary components.

-

Cell Culture and Labeling: Culture the cells in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

-

Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.

-

Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse them in a suitable buffer containing inhibitors.

-

Protein Quantification and Pooling: Quantify the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the combined protein sample with an appropriate protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify peptides and quantify the heavy-to-light ratios to determine relative protein abundance.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the isotopic enrichment and application of L-Cysteine-¹³C₃,¹⁵N,d₃.

The diagram above illustrates the de novo biosynthesis of L-Cysteine from the glycolytic intermediate 3-phosphoglycerate. In a labeling experiment, ¹³C from glucose, ¹⁵N from ammonium salts, and deuterium from D₂O are incorporated into L-Serine, which is then converted to L-Cysteine.

This diagram shows the two-step enzymatic synthesis of glutathione (GSH), a key antioxidant. Labeled L-Cysteine is incorporated into γ-glutamylcysteine and subsequently into glutathione, allowing for the tracing of this critical metabolic pathway.[5][6][7]

The workflow for a typical SILAC experiment is depicted above. Two cell populations are cultured in media containing either "light" (unlabeled) or "heavy" (labeled) L-Cysteine. After experimental treatment, the samples are combined, processed, and analyzed by mass spectrometry to determine relative protein abundance.[2][8][9]

Conclusion

The isotopic enrichment of L-Cysteine with ¹³C₃, ¹⁵N, and d₃ provides a robust and versatile tool for the modern life scientist. Its application in metabolic flux analysis and quantitative proteomics offers unparalleled insights into complex biological processes. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the power of stable isotope labeling in their studies. As analytical technologies continue to advance, the utility of such precisely labeled compounds in drug discovery and development is expected to grow, paving the way for a deeper understanding of cellular metabolism and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Quantitative amino acid profiling and stable isotopically labeled amino acid tracer enrichment used for in vivo human systemic and tissue kinetics measurements [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

Technical Guide: L-Cysteine-¹³C₃,¹⁵N,d₃

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its chemical properties, CAS number, and applications, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis. Detailed experimental protocols and key metabolic pathways involving L-cysteine are also presented to facilitate its practical application in a laboratory setting.

Compound Data and Specifications

L-Cysteine-¹³C₃,¹⁵N,d₃ is a non-radioactive, isotopically enriched form of the amino acid L-cysteine. The labeling with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (d or ³H) allows for its precise detection and quantification in complex biological samples by mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| CAS Number | 1994304-88-9 | [1] |

| Molecular Formula | HSCD₂CD(NH₂)COOH | [1] |

| Molecular Weight | 128.15 g/mol | [1] |

| Isotopic Purity | Typically ≥97-99% for ¹³C, ¹⁵N, and D | |

| Chemical Purity | ≥98% | |

| Storage Conditions | Store refrigerated (+2°C to +8°C), protected from light. | [1] |

| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Internal Standard for Mass Spectrometry | [1] |

Key Applications in Research and Drug Development

The unique properties of L-Cysteine-¹³C₃,¹⁵N,d₃ make it an invaluable tool in various stages of research and drug development. Its primary applications stem from its utility as a tracer and an internal standard.

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, L-Cysteine-¹³C₃,¹⁵N,d₃ is used to investigate the flow of metabolites through various biochemical pathways.[2][3][4][5] By introducing the labeled cysteine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a quantitative measure of the rates (fluxes) of metabolic reactions.[2][3][4][5] This is particularly important for understanding cellular metabolism in both healthy and diseased states, and for identifying potential drug targets.[2]

-

Quantitative Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for the accurate quantification of proteins. While not a direct SILAC reagent itself, isotopically labeled cysteine can be used as an internal standard for the absolute quantification of proteins and peptides containing cysteine residues.

-

Internal Standard for Quantitative Analysis: L-Cysteine-¹³C₃,¹⁵N,d₃ serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of unlabeled L-cysteine in biological samples.[6] Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[7]

Signaling and Metabolic Pathways

L-cysteine is a central node in cellular metabolism, participating in several critical pathways. The ability to trace the fate of L-Cysteine-¹³C₃,¹⁵N,d₃ provides valuable insights into the dynamics of these pathways.

Glutathione Synthesis Pathway

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[8] The pathway involves two enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9][10]

Hydrogen Sulfide (H₂S) Biosynthesis Pathway

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[11][12][13] The main enzymes involved are cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[11][12][13]

Experimental Protocols

Quantification of Cysteine in Biological Matrices using L-Cysteine-¹³C₃,¹⁵N,d₃ as an Internal Standard by LC-MS

This protocol provides a general framework for the quantification of L-cysteine in biological samples such as plasma or tissue homogenates.

Materials:

-

L-Cysteine-¹³C₃,¹⁵N,d₃ (Internal Standard - IS)

-

N-Ethylmaleimide (NEM)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Ultrapure water

-

Biological sample (e.g., plasma, tissue homogenate)

Procedure:

-

Sample Preparation:

-

To prevent the auto-oxidation of cysteine to cystine, it is crucial to add a thiol-alkylating agent like NEM immediately after sample collection or thawing.[7]

-

For plasma/serum: To 100 µL of the sample, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.

-

Add a known amount of L-Cysteine-¹³C₃,¹⁵N,d₃ working solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column for amino acid analysis, such as a hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: A typical gradient elution would involve a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

MRM Transitions:

-

L-Cysteine (unlabeled): Optimize the precursor ion [M+H]⁺ (m/z ~122) and a suitable product ion (e.g., m/z ~76).

-

L-Cysteine-¹³C₃,¹⁵N,d₃ (IS): Optimize the precursor ion [M+H]⁺ (m/z ~128) and a corresponding product ion.

-

Note: The exact m/z values should be confirmed based on the specific isotopic enrichment of the standard.

-

-

-

Data Analysis:

-

Quantify the unlabeled L-cysteine by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled L-cysteine spiked with a constant amount of the internal standard.

-

Workflow for Metabolic Flux Analysis (MFA) using L-Cysteine-¹³C₃,¹⁵N,d₃

This workflow outlines the key steps for conducting a metabolic flux analysis experiment using isotopically labeled cysteine.

Conclusion

L-Cysteine-¹³C₃,¹⁵N,d₃ is a powerful and versatile tool for researchers and drug development professionals. Its application in quantitative mass spectrometry and metabolic flux analysis enables a deeper understanding of complex biological systems. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective implementation of this stable isotope-labeled compound in cutting-edge research.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Power of Precision: A Technical Guide to Stable Isotope-Labeled Cysteine in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, the ability to accurately quantify and track proteins and their modifications is paramount. Stable isotope labeling has emerged as a powerful tool for these precise measurements, and among the various labeled amino acids, stable isotope-labeled cysteine offers unique advantages. Its reactive thiol group makes it a linchpin in cellular redox signaling and a prime target for covalent drug development, rendering its isotopic labeling a key strategy for in-depth biological investigation.

This technical guide provides a comprehensive overview of the benefits and applications of stable isotope-labeled cysteine. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage this technology for groundbreaking discoveries. We will delve into core methodologies, present quantitative data, and provide detailed experimental protocols and visual workflows to facilitate the integration of these techniques into your research.

The Unique Advantages of Targeting Cysteine

While stable isotope labeling by amino acids in cell culture (SILAC) traditionally utilizes lysine and arginine, the strategic use of labeled cysteine provides distinct benefits:

-

Probing Redox Biology: Cysteine residues are central to cellular redox regulation through various oxidative post-translational modifications (PTMs) such as S-nitrosylation, S-glutathionylation, and disulfide bond formation.[1][2] Using stable isotope-labeled cysteine allows for the precise quantification of these modifications, offering a window into the cell's response to oxidative stress.[3]

-

Targeted Analysis: The relatively low abundance of cysteine in proteins compared to lysine and arginine simplifies mass spectrometry data. This targeted approach can enhance the identification and quantification of specific cysteine-containing peptides that are often of functional significance.[4]

-

Drug Development and Target Engagement: The thiol group of cysteine is a common target for covalent inhibitors.[5][6] Stable isotope-labeled cysteine can be employed in chemical proteomics to identify the targets of these drugs, assess their selectivity, and quantify target engagement within the complex cellular environment.[7][8]

Key Methodologies Employing Stable Isotope-Labeled Cysteine

Several powerful proteomic techniques leverage the unique properties of cysteine. Here, we explore three prominent methods: Isotope-Coded Affinity Tags (ICAT), Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), and SILAC using labeled cysteine.

Isotope-Coded Affinity Tags (ICAT)

ICAT is a chemical labeling method that targets cysteine residues for quantitative proteomics. The ICAT reagent consists of three parts: a thiol-reactive group (typically iodoacetamide), an isotopically light or heavy linker, and an affinity tag (like biotin) for enrichment.[9][10] This technique allows for the relative quantification of proteins by comparing the signal intensities of the light and heavy isotopically labeled peptides in the mass spectrometer.[11]

Experimental Workflow for ICAT:

References

- 1. chimia.ch [chimia.ch]

- 2. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Labeled Amino Acids in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, understanding the intricate dynamics of the proteome is paramount. Labeled amino acids have emerged as a cornerstone technology in quantitative proteomics, enabling precise and robust measurement of protein abundance, turnover, and interactions. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and applications of using labeled amino acids in proteomics, with a focus on techniques that are pivotal for target identification, biomarker discovery, and understanding disease mechanisms.

Core Principles of Proteomic Quantitation with Labeled Amino Acids

The fundamental principle behind using labeled amino acids in quantitative proteomics is the introduction of a stable, non-radioactive isotope into proteins. This creates a "heavy" version of a protein that is chemically identical to its natural "light" counterpart but can be distinguished by its mass in a mass spectrometer. By comparing the signal intensities of the heavy and light forms, researchers can accurately determine the relative abundance of proteins between different samples.[1][2]

There are two primary strategies for introducing these isotopic labels:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[1][3] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the entire proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[1]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or peptides after they have been extracted from cells or tissues.[4] Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques.[4]

Key Methodologies and Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and accurate method for quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids.[1] It is particularly well-suited for studies involving cultured cells.

-

Adaptation Phase:

-

Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine).[5]

-

The second population is grown in a "heavy" medium where specific essential amino acids are replaced with their stable isotope-labeled versions (e.g., 13C6-Arginine, 13C615N2-Lysine).[5]

-

Cells are passaged for at least five to six generations to ensure near-complete incorporation of the heavy amino acids into the proteome.[3] The incorporation efficiency should be checked by mass spectrometry.[5]

-

-

Experimental Phase:

-

Sample Preparation and Analysis:

-

The combined cell lysate is then processed as a single sample. Proteins are extracted, denatured, reduced, and alkylated.

-

The protein mixture is digested into peptides, typically using trypsin.[3]

-

The resulting peptide mixture is fractionated, often by chromatography, to reduce complexity.[7]

-

Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

-

Data Analysis:

-

The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[1] Software such as MaxQuant is commonly used for this analysis.[8]

-

Diagram of the SILAC Experimental Workflow

Caption: A schematic of a typical two-plex SILAC experiment.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label the primary amines of peptides.[4] This allows for the simultaneous analysis of multiple samples (up to 8 for iTRAQ and up to 16 for TMTpro).[9][10]

-

Protein Extraction and Digestion:

-

Proteins are extracted from each sample (e.g., different treatment groups, time points, or biological replicates).

-

Protein concentration is accurately determined for each sample.

-

Proteins are denatured, reduced, and alkylated.

-

Proteins are digested into peptides using an enzyme like trypsin.[11]

-

-

Peptide Labeling:

-

Sample Pooling and Fractionation:

-

LC-MS/MS Analysis:

-

Each fraction is analyzed by LC-MS/MS.

-

In the MS1 scan, the isobarically tagged peptides appear as a single precursor ion.

-

During fragmentation (MS2 scan), the tags cleave to produce reporter ions of different masses, which are unique to each sample.[4]

-

-

Data Analysis:

-

The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion in the MS2 spectrum.[9]

-

Specialized software is used to identify the peptides and quantify the reporter ion intensities.

-

Diagram of the iTRAQ/TMT Experimental Workflow

Caption: General workflow for iTRAQ/TMT-based quantitative proteomics.

Quantitative Data Presentation

The primary output of these experiments is a list of identified proteins with their corresponding relative abundance ratios between the compared samples. This data is typically presented in tables to facilitate comparison and interpretation.

Table 1: Example of SILAC Quantitative Proteomics Data

| Protein ID | Gene Name | Description | Heavy/Light Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 3.5 | 0.001 | Up-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.85 | Unchanged |

| P08670 | VIM | Vimentin | 0.4 | 0.005 | Down-regulated |

| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 2.8 | 0.01 | Up-regulated |

| P16403 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.0 | 0.92 | Unchanged |

This table is a representative example and does not reflect actual experimental data.

Table 2: Example of iTRAQ/TMT Quantitative Proteomics Data

| Protein ID | Gene Name | Description | Sample 1 Ratio | Sample 2 Ratio | Sample 3 Ratio | Sample 4 Ratio |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.00 | 2.15 | 0.95 | 0.52 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.00 | 1.89 | 1.10 | 0.88 |

| Q9Y243 | mTOR | Serine/threonine-protein kinase mTOR | 1.00 | 1.75 | 1.05 | 0.95 |

| P42336 | MAPK3 | Mitogen-activated protein kinase 3 | 1.00 | 0.65 | 1.02 | 1.20 |

| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 1.00 | 0.70 | 0.98 | 1.15 |

This table is a representative example and does not reflect actual experimental data. Ratios are typically normalized to a control sample (Sample 1).

Applications in Signaling Pathway Analysis

A significant application of labeled amino acid-based proteomics is the elucidation of cellular signaling pathways. By comparing the proteomes of cells in stimulated versus unstimulated states, researchers can identify proteins that are differentially expressed, post-translationally modified (e.g., phosphorylated), or part of dynamic protein complexes.[14][15]

Epidermal Growth Factor Receptor (EGFR) Signaling

SILAC has been instrumental in dissecting the EGFR signaling pathway. Upon stimulation with EGF, the EGFR undergoes autophosphorylation, creating docking sites for various signaling proteins.[16]

Diagram of EGFR Signaling Pathway Components Identified by SILAC

Caption: Key components of the EGFR signaling pathway elucidated by proteomics.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Quantitative proteomics using isobaric tags has been used to identify downstream targets of mTOR and understand its role in various cellular processes, including the DNA damage response.[17][18]

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellGrowth [label="Cell Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Rapamycin [label="Rapamycin", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> Receptor; Receptor -> PI3K; PI3K -> Akt; Akt -> TSC1_TSC2 [arrowhead=tee]; TSC1_TSC2 -> Rheb [arrowhead=tee]; Rheb -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1 [arrowhead=tee]; S6K1 -> ProteinSynthesis; _4EBP1 -> ProteinSynthesis [style=dashed, arrowhead=none]; ProteinSynthesis -> CellGrowth; Rapamycin -> mTORC1 [arrowhead=tee];

}

Caption: The canonical TGF-β/SMAD signaling pathway.

Conclusion

The use of labeled amino acids has revolutionized quantitative proteomics, providing researchers with powerful tools to dissect the complexities of the cellular proteome. From metabolic labeling with SILAC to chemical tagging with iTRAQ and TMT, these techniques offer high accuracy and multiplexing capabilities, enabling in-depth analysis of protein expression, turnover, and signaling pathways. For professionals in drug development, these methodologies are invaluable for identifying novel drug targets, discovering predictive biomarkers, and understanding the mechanisms of drug action and resistance. As mass spectrometry technology continues to advance, the application of labeled amino acids in proteomics will undoubtedly continue to drive significant discoveries in both basic research and clinical applications.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]

- 10. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]

- 11. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iTRAQ data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Studies

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, offers a window into the structure, dynamics, and interactions of biomolecules at an atomic level. However, the inherent complexity of biological macromolecules often necessitates a clever strategy to simplify and enhance NMR spectra: isotopic labeling.

This technical guide provides a comprehensive overview of isotopic labeling for NMR studies, delving into the core principles, common labeling strategies, and detailed experimental protocols. By replacing naturally abundant isotopes with their heavier, NMR-active counterparts, researchers can selectively "highlight" specific atoms or regions of a molecule, paving the way for clearer, more informative NMR data. This is particularly crucial in the field of drug development, where a detailed understanding of drug-target interactions is fundamental to designing more effective and specific therapeutics.

Core Principles of Isotopic Labeling

The fundamental principle behind isotopic labeling in NMR lies in the magnetic properties of atomic nuclei. While the most abundant isotopes of key biological elements like carbon (¹²C) and nitrogen (¹⁴N) are not readily detectable by NMR, their stable, heavier isotopes, ¹³C and ¹⁵N, possess a nuclear spin of ½, making them NMR-active.[1] Similarly, deuterium (²H) can be used to replace protons (¹H) to simplify spectra and probe dynamics.[2] By introducing these isotopes into a biomolecule, researchers can exploit their unique magnetic properties to generate specific NMR signals, effectively filtering out the overwhelming background from unlabeled atoms.

Common Isotopes and Labeling Strategies

The choice of isotope and labeling strategy is dictated by the specific research question and the size of the biomolecule under investigation. The most commonly employed stable isotopes in biomolecular NMR are:

-

¹⁵N (Nitrogen-15): With a natural abundance of only 0.37%, ¹⁵N labeling is often the first step in protein NMR. It allows for the acquisition of the relatively simple 2D ¹H-¹⁵N HSQC spectrum, which provides a unique signal for each amino acid residue (except proline), serving as a "fingerprint" of the protein's folded state.[3]

-

¹³C (Carbon-13): With a natural abundance of 1.1%, ¹³C labeling is crucial for detailed structural studies. Double labeling with both ¹³C and ¹⁵N enables a suite of triple-resonance experiments that are essential for the sequential assignment of the protein backbone and side chains.

-

²H (Deuterium): For larger proteins (>25-30 kDa), spectral overlap and rapid signal decay (relaxation) become significant challenges. Replacing protons with deuterium simplifies crowded proton spectra and slows down relaxation, leading to sharper signals and enabling the study of larger biomolecular systems.

These isotopes can be incorporated into biomolecules using several strategies:

-

Uniform Labeling: In this approach, the expression host (typically E. coli) is grown in a minimal medium where the sole nitrogen and/or carbon source is ¹⁵NH₄Cl and/or ¹³C-glucose, respectively.[4] This results in the incorporation of the isotope at all possible positions in the protein.

-

Selective Labeling: To simplify spectra and focus on specific regions of a protein, researchers can employ selective labeling. This can be achieved by providing a labeled amino acid in a background of unlabeled amino acids.[5]

-

Reverse Labeling (or Isotopic Unlabeling): Conversely, specific unlabeled amino acids can be added to a uniformly labeled growth medium. This results in the disappearance of signals from those specific residues, which can aid in resonance assignment.[1]

Quantitative Data on Isotopic Labeling

The cost of isotopic labeling is a significant consideration in planning NMR experiments. The price of labeled materials can vary depending on the isotope, the level of enrichment, and the supplier. The efficiency of incorporation is also a critical factor, with typical incorporation rates for uniform labeling in E. coli being high, often exceeding 95-98%.[2][6]

Below is a summary of approximate costs for common isotopic labeling reagents and a comparison of different labeling schemes.

| Reagent | Isotope | Enrichment | Typical Price (USD) | Supplier Examples |

| Ammonium Chloride | ¹⁵N | 99% | $115 - $799 / 1g | Sigma-Aldrich, Cambridge Isotope Laboratories |

| D-Glucose | ¹³C | 99% (U-¹³C₆) | $170 - $1846 / 1g | Cambridge Isotope Laboratories, MedChemExpress, Sigma-Aldrich |

| Deuterium Oxide (D₂O) | ²H | 99.9 atom % D | ~$150 - $2500 / 1L | Sigma-Aldrich, Carl ROTH |

| Labeling Scheme | Primary Isotopes | Typical Cost per Liter of Culture (USD) | Incorporation Efficiency | Key Applications |

| ¹⁵N Uniform Labeling | ¹⁵N | Low | >95% | Protein folding assessment, ligand binding, dynamics |

| ¹³C, ¹⁵N Uniform Labeling | ¹³C, ¹⁵N | High | >93-98% | De novo protein structure determination, detailed interaction studies |

| ²H, ¹³C, ¹⁵N Uniform Labeling | ²H, ¹³C, ¹⁵N | Very High | >95% | Structural studies of large proteins and complexes (>30 kDa) |

| Selective Amino Acid Labeling | ¹³C, ¹⁵N | Variable (depends on amino acid) | High (with appropriate host strains) | Resonance assignment, probing specific sites |

Note: Prices are approximate and can vary significantly based on vendor, purity, and quantity. The cost per liter of culture is an estimate and depends on the specific protocol and media composition.

Experimental Protocols

Detailed and reliable protocols are essential for successful isotopic labeling. Below are summarized methodologies for key labeling experiments.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is a standard method for producing ¹⁵N-labeled proteins for initial NMR characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (1 g/L).[7]

-

Glucose (4 g/L).

-

Trace elements solution.

-

MgSO₄ and CaCl₂ solutions.

-

Appropriate antibiotic.

-

IPTG (for induction).

Procedure:

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Pre-culture: The next day, inoculate 50 mL of M9 minimal medium (containing natural abundance NH₄Cl) with the overnight culture and grow to an OD₆₀₀ of ~0.6-0.8.

-

Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source with the pre-culture.[7]

-

Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: Uniform ¹³C, ¹⁵N Labeling of Proteins in E. coli

This protocol is used to produce protein samples for detailed structural studies.

Materials:

-

Same as Protocol 1, with the following modifications:

-

¹³C-glucose (2 g/L) as the sole carbon source.

-

¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.

-

Procedure:

-

The procedure is similar to Protocol 1. However, to maximize the incorporation of the expensive ¹³C-glucose, it is crucial to ensure that the cells fully utilize the provided labeled glucose for protein expression.

-

Some protocols recommend an initial growth phase in unlabeled medium to increase cell density before transferring the cells to the labeled medium for the expression phase.[4] This can be a more cost-effective approach.[4]

-

A common strategy involves growing a large pre-culture in rich media (like LB), pelleting the cells, and then resuspending them in the ¹³C/¹⁵N-labeled minimal media for induction and expression.[8]

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context is crucial. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway studied by NMR.

Caption: Experimental workflow for isotopic labeling and NMR analysis.

Caption: Simplified GPCR signaling pathway studied by NMR.

Caption: Logical flow of NMR data analysis for protein structure determination.

Conclusion

Isotopic labeling is an indispensable tool in modern biomolecular NMR spectroscopy, enabling researchers to tackle increasingly complex biological systems. From fundamental studies of protein folding and dynamics to the intricate details of drug-receptor interactions, the ability to selectively introduce NMR-active isotopes provides unparalleled insights at the atomic level. While the initial investment in labeled materials can be substantial, the wealth of information obtained is often invaluable for advancing our understanding of biology and for the rational design of new therapeutics. As labeling techniques and NMR methodologies continue to evolve, they will undoubtedly play an even more critical role in the future of biomedical research and drug discovery.

References

- 1. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Labeling | CK Isotopes [ckisotopes.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Safety and Handling of L-Cysteine-¹³C₃,¹⁵N,d₃

This guide provides comprehensive safety and handling information for L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The toxicological and physical properties are expected to be nearly identical to those of unlabeled L-cysteine.

Section 1: Chemical and Physical Properties

L-Cysteine-¹³C₃,¹⁵N,d₃ is a form of L-cysteine where three carbon atoms are replaced with carbon-13, the nitrogen atom is replaced with nitrogen-15, and three hydrogen atoms are replaced with deuterium. These substitutions make it a valuable tool in metabolic research, proteomics, and biomolecular NMR.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH |

| Molecular Weight | ~125.13 g/mol |

| Appearance | White solid[3] |

| Melting Point | ~220 °C (decomposes) |

| Water Solubility | 280 g/L (at 25°C)[3] |

| Storage | Store refrigerated (+2°C to +8°C), protect from light[1][4][5] |

| Stability | Air sensitive[3] |

Section 2: Safety and Hazard Information

To the best of current knowledge, the chemical, physical, and toxicological properties of L-Cysteine-¹³C₃,¹⁵N,d₃ have not been exhaustively investigated.[4] However, the hazards are expected to be similar to those of L-cysteine.

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. P264: Wash thoroughly after handling.[6] |

| Inhalation | May be harmful | May cause respiratory tract irritation.[4] |

| Skin Contact | May be harmful | May cause skin irritation.[4] |

| Eye Contact | May cause irritation | - |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[4]

-

Eye Contact: May cause eye irritation.[4]

In repeated-dose toxicity studies on rats using unlabeled L-cysteine, toxicological effects were observed in the kidneys and stomach at high doses. The no-observed-adverse-effect level (NOAEL) for L-cysteine was determined to be less than 500 mg/kg/day.[7][8]

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.[4]

-

Skin and Body Protection: Wear protective gloves and a lab coat. The choice of body protection should be based on the amount and concentration of the substance at the workplace.[4]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/CEN approved respirator, such as a type N95 dust mask.

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands before breaks and at the end of the workday.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.[9]

-

Keep away from food, drink, and animal feed.[6]

Section 4: First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Flush eyes with water as a precaution.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides, and sulfur oxides.[4]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Spill and Leak Procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, gas, or dust.[4]

-

Environmental Precautions: Prevent entry into sewers and public waters.[4]

-

Cleanup: Sweep up and place in a suitable, closed container for disposal.[3]

Section 5: Experimental Protocols and Applications

Detailed experimental protocols for L-Cysteine-¹³C₃,¹⁵N,d₃ are specific to the research application and are typically found in peer-reviewed scientific literature. The primary applications of this isotopically labeled compound are as a tracer in metabolic studies and as an internal standard for quantitative analysis.

General Experimental Workflow for Use as an Internal Standard:

Metabolism and Biological Role: L-cysteine is a conditionally essential amino acid that serves as a precursor for biologically active molecules such as glutathione, taurine, and hydrogen sulfide (H₂S). It plays a crucial role in protein synthesis and various metabolic pathways.[1][5] Isotope-labeled L-cysteine is used to trace its metabolic fate and to study these pathways in detail.

Section 6: Disposal Considerations

Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Section 7: Regulatory Information

Regulatory listings are primarily for chemical products, and only limited information may be available for isotopically labeled compounds. It is the user's responsibility to ensure the safe and legal use of the product. Some suppliers note that an export license may be required for shipment to certain countries.[1]

References

- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]

- 3. fishersci.com [fishersci.com]

- 4. isotope.com [isotope.com]

- 5. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for L-Cysteine-13C3,15N,d3 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Cysteine is a semi-essential sulfur-containing amino acid pivotal to numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense as a precursor to glutathione.[1] The accurate quantification of cysteine in biological matrices is essential for advancing research in clinical diagnostics, drug development, and nutritional science. A significant analytical challenge is the propensity of cysteine's thiol group to oxidize into its disulfide form, cystine, during sample handling and preparation.[1][2]

The isotope dilution mass spectrometry (ID-MS) method, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis.[3] L-Cysteine-13C3,15N,d3, a heavy-labeled analog of L-cysteine, serves as an ideal internal standard. It co-elutes with the endogenous analyte and exhibits identical ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects. This ensures a high degree of accuracy and precision in quantification.[1][3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of L-cysteine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of L-cysteine in biological samples such as plasma, serum, and tissue homogenates.

Materials and Reagents

-

L-Cysteine (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

N-Ethylmaleimide (NEM)

-

Trichloroacetic acid (TCA)

-

Ammonium formate

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-cysteine in 0.1 M HCl.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 0.1 M HCl or mobile phase) to create calibration standards.

-

Internal Standard Working Solution (IS-WS): Dilute the internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation

To prevent the auto-oxidation of cysteine, it is crucial to add a thiol-alkylating agent like N-Ethylmaleimide (NEM) immediately after sample collection or thawing.[1][5]

For Plasma/Serum:

-

To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.[1]

-

Spike with 10 µL of the IS-WS.[1]

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.[1]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

-